molecular formula C16H20O4 B1399665 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester CAS No. 1154060-89-5

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester

Cat. No. B1399665
M. Wt: 276.33 g/mol
InChI Key: OOYPOTASEKCLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester (2-BEBC) is an organic compound that has been widely studied in the scientific community due to its potential applications in a range of fields. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. 2-BEBC has been studied for its potential applications in medicinal chemistry, biochemistry, organic synthesis, and drug development.

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study demonstrates the synthesis of various benzofuran compounds, including the conversion of carboxylic acids into their methyl ester forms, highlighting the importance of these compounds in organic chemistry and their potential applications in various fields (Molchanov et al., 2013).
  • Another research focuses on the synthesis of α-(nonafluoro-tert-butoxy)carboxylic esters, emphasizing the significance of tert-butoxy groups in the development of novel organic compounds with potential applications in medicinal chemistry and material science (Csóka et al., 2013).
  • The synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates, which include esterified forms, highlight the role of benzofuran derivatives in the development of new antimicrobial agents (Kumari et al., 2019).

Chemical Properties and Transformations

  • Research on the conversion of tert-butyl esters to acid chlorides using thionyl chloride provides insights into the chemical reactivity and transformation possibilities of tert-butyl ester compounds, like the one (Greenberg & Sammakia, 2017).
  • A study on the synthesis, structural, and conformational study of chromane derivatives, which involve the formation of carboxylic acid esters, sheds light on the structural aspects and potential applications of these compounds in various fields, including pharmaceuticals (Ciolkowski et al., 2009).

properties

IUPAC Name

methyl 2-[1-[(2-methylpropan-2-yl)oxy]ethyl]-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-10(20-16(2,3)4)14-9-12-8-11(15(17)18-5)6-7-13(12)19-14/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYPOTASEKCLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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